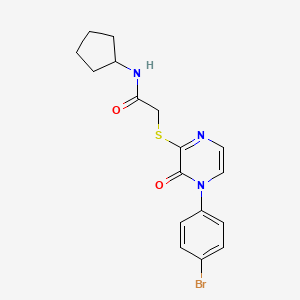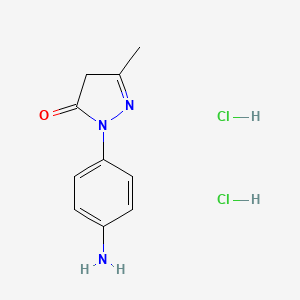
4-Ethenyloxan-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Ethenyloxan-4-amine hydrochloride” is a chemical compound with the CAS Number: 2193061-72-0 . It has a molecular weight of 163.65 and its IUPAC name is 4-vinyltetrahydro-2H-pyran-4-amine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-Ethenyloxan-4-amine hydrochloride” is 1S/C7H13NO.ClH/c1-2-7(8)3-5-9-6-4-7;/h2H,1,3-6,8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“4-Ethenyloxan-4-amine hydrochloride” is a powder that is stored at room temperature . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Effects on Soil Microbial Populations and Biochemical Processes
- Long-Term Impact on Soil Ecology : Continuous application of compounds similar to 4-Ethenyloxan-4-amine hydrochloride, like 2,4-dichlorophenoxy acetate (2,4-D), has been shown to reduce soil microbial populations, including fungi, bacteria, and actinomycetes. These changes can affect nutrient cycling and soil health (Rai, 1992).
Spectroscopic Characterization and Crystal Structures
- Spectroscopic Analysis : Detailed spectroscopic characterization, including nuclear magnetic resonance (NMR) and infrared spectroscopy, has been performed on various amines, which can provide a basis for identifying and understanding compounds like 4-Ethenyloxan-4-amine hydrochloride (Kuś et al., 2016).
Chemical Activation and Ligation Studies
- Bioconjugation Methods : Amines like 4-Ethenyloxan-4-amine hydrochloride can be ligated to other molecules, such as hyaluronan, using specific chemical activators. This process is crucial for synthesizing derivatives for biomedical and pharmaceutical applications (D’Este et al., 2014).
Synthesis and Antimicrobial Activities
- Antimicrobial Properties : The synthesis of derivatives from primary amines, including those similar to 4-Ethenyloxan-4-amine hydrochloride, has demonstrated antimicrobial activities against various microorganisms. This highlights potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Drug Delivery and Polymer Applications
Drug Delivery Systems : Amines like 4-Ethenyloxan-4-amine hydrochloride can be utilized in the development of hydrogels for drug delivery. These hydrogels show responsive swelling behaviors and could enhance the bioavailability and targeted delivery of drugs (Karimi et al., 2018).
Electroactive Polymers : Amines are key in synthesizing electroactive polymers for various applications, including electronics and sensors. These polymers can change color with redox processes, indicating potential uses in visual sensors or displays (Chahma et al., 2007).
Immunosensors : Amine-based compounds can be covalently immobilized onto electrodes for developing electrochemical immunosensors. These sensors can detect various substances, including toxins, at very low concentrations, demonstrating their potential in environmental monitoring and healthcare (Hayat et al., 2011).
Polysiloxane-immobilized Amine Ligands : Amines can be immobilized onto polysiloxanes for creating ligand systems with potential applications in catalysis and material science. This immobilization can influence the interaction with metal ions, which is important in various chemical processes (Yang et al., 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-ethenyloxan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-7(8)3-5-9-6-4-7;/h2H,1,3-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBZCZPUKMMAKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCOCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Vinyltetrahydro-2H-pyran-4-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate hydrochloride](/img/structure/B3000251.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B3000253.png)
![6-ethyl 3-methyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B3000255.png)


![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)butanamide](/img/structure/B3000260.png)

![Methyl 2-(ethylthio)-7-methyl-5-(5-methylfuran-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3000262.png)

![2,1,3-Benzothiadiazol-5-yl-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B3000269.png)
![Isobutyl 2-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3000270.png)
